molecular formula C10H6BrNO3 B1415639 Methyl 4-bromo-2-cyano-3-formylbenzoate CAS No. 1805592-47-5

Methyl 4-bromo-2-cyano-3-formylbenzoate

Cat. No.: B1415639
CAS No.: 1805592-47-5
M. Wt: 268.06 g/mol
InChI Key: VVVZSWFPHAOGKH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-3-formylbenzoate: is an organic compound with the molecular formula C10H6BrNO3. It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a formyl group attached to the benzene ring. This compound is widely used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: One common method for synthesizing methyl 4-bromo-2-cyano-3-formylbenzoate involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated aromatic compound in the presence of a palladium catalyst and a base.

    Formylation and Cyanation: Another synthetic route involves the formylation of a brominated benzoic acid derivative followed by cyanation. The formylation can be achieved using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in a polar solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-bromo-2-cyano-3-formylbenzoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-cyano-3-formylbenzoate involves its interaction with various molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively. The formyl group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-bromo-2-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-3-9(11)8(5-13)7(6)4-12/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVZSWFPHAOGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213539
Record name Benzoic acid, 4-bromo-2-cyano-3-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805592-47-5
Record name Benzoic acid, 4-bromo-2-cyano-3-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805592-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-cyano-3-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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